molecular formula C18H14BrN3O4 B3877188 4-bromo-N-[(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylideneamino]aniline

4-bromo-N-[(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylideneamino]aniline

Cat. No.: B3877188
M. Wt: 416.2 g/mol
InChI Key: IKFFAZSSRFHCMZ-RGVLZGJSSA-N
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Description

4-bromo-N-[(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylideneamino]aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a furan ring, which is further connected to an aniline moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylideneamino]aniline typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, aniline, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) to introduce the bromine atom.

    Methoxylation: The brominated aniline is then reacted with methoxy reagents to introduce the methoxy group.

    Nitration: The methoxylated intermediate undergoes nitration using a nitrating agent such as nitric acid to introduce the nitro group.

    Furan Ring Formation: The nitro-methoxy intermediate is then subjected to a cyclization reaction to form the furan ring.

    Condensation: Finally, the furan intermediate is condensed with an appropriate aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylideneamino]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-bromo-N-[(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylideneamino]aniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylideneamino]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interaction with Receptors: Modulating the activity of receptors on cell surfaces.

    Pathway Modulation: Influencing signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-[(E)-[5-(2-methoxyphenyl)furan-2-yl]methylideneamino]aniline
  • 4-bromo-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]aniline
  • 4-bromo-N-[(E)-[5-(2-methoxy-4-nitrophenyl)thiophene-2-yl]methylideneamino]aniline

Uniqueness

4-bromo-N-[(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylideneamino]aniline is unique due to the specific combination of functional groups and the furan ring structure, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-bromo-N-[(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O4/c1-25-18-10-14(22(23)24)6-8-16(18)17-9-7-15(26-17)11-20-21-13-4-2-12(19)3-5-13/h2-11,21H,1H3/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFFAZSSRFHCMZ-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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